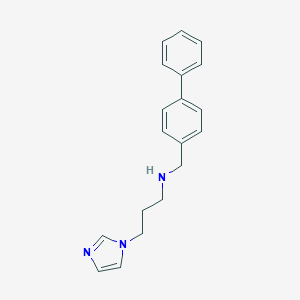![molecular formula C17H21N3O2S B276111 ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)
ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in the disease process. For example, in cancer, it inhibits the activity of certain kinases involved in cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate in lab experiments include its potential therapeutic benefits, its favorable safety profile, and its availability. However, the limitations include the complexity of its synthesis, the need for further studies to understand its mechanism of action, and the need for more preclinical and clinical studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Preclinical and clinical studies to determine its efficacy and safety in humans.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential use in combination therapies.
5. Exploration of its potential use in other diseases such as autoimmune disorders and infectious diseases.
6. Development of analogs with improved pharmacological properties.
In conclusion, ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate involves several steps. The starting material is 2-aminothiophene, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and catalysts, and the yield and purity of the final product depend on the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H21N3O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
ethyl 12-(cyclopentylamino)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-2-22-17(21)11-7-8-12-13(11)14-15(18-9-19-16(14)23-12)20-10-5-3-4-6-10/h9-11H,2-8H2,1H3,(H,18,19,20) |
Clave InChI |
PCMDRWVEFHSJFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)NC4CCCC4 |
SMILES canónico |
CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)NC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B276050.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)


![N-[4-(allyloxy)benzyl]-N-benzylamine](/img/structure/B276066.png)

![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)

![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B276077.png)